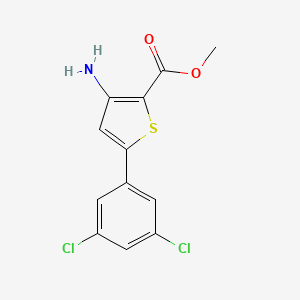

Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3,5-dichlorophenyl substituent at the 5-position of the thiophene ring.

Properties

IUPAC Name |

methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-9(15)5-10(18-11)6-2-7(13)4-8(14)3-6/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQDEFVTYMTIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate, exhibit potential anticancer properties. A study explored the compound's ability to inhibit tumor growth in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

Organic Electronics

this compound has been studied for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport characteristics is particularly noteworthy .

Dyes and Pigments

The compound's vibrant color profile has led to its exploration as a dye in various applications, including textiles and coatings. Its stability and resistance to fading make it an attractive option for high-performance dye applications .

Environmental Applications

Pesticides and Herbicides

Due to its structural characteristics, this compound has potential applications in agrochemicals as a pesticide or herbicide. Research into its efficacy against specific pests and weeds could lead to the development of more effective agricultural chemicals with reduced environmental impact .

Case Studies

Mechanism of Action

The mechanism by which Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group and the dichlorophenyl group play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Dichlorophenyl vs. Methoxyphenyl vs. tert-Butyl

The substituent on the phenyl ring at the 5-position of the thiophene core significantly influences the compound’s electronic, steric, and solubility properties:

Key Insights :

- The dichlorophenyl group enhances electrophilicity, favoring reactions with nucleophiles (e.g., in Suzuki couplings or amidation).

- The methoxyphenyl derivative’s electron-donating nature facilitates cyclization reactions, as seen in its conversion to thieno[3,2-d]pyrimidin-4-ones via condensation with DMF-DMA .

- The tert-butyl analog’s steric bulk may limit reactivity in sterically demanding reactions but improve thermal stability .

Core Heterocycle Comparison: Thiophene vs. Benzothiophene

Replacing the thiophene core with benzothiophene alters conjugation and biological activity:

Key Insights :

- Benzothiophene derivatives exhibit extended conjugation, which may improve fluorescence properties or interaction with aromatic protein residues.

- Thiophene-based analogs are generally more synthetically accessible, as evidenced by the scalable microwave-assisted synthesis of the methoxyphenyl derivative .

Example :

- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6) was synthesized in 18.40 mmol scale with 99% yield for subsequent derivatization .

- The dichlorophenyl variant likely requires halogen-tolerant conditions to avoid dehalogenation during synthesis.

Data Tables

Biological Activity

Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate (CAS Number: 1152576-78-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C12H9Cl2NO2S

- Molecular Weight : 288.18 g/mol

- Density : 1.593 g/cm³

- Boiling Point : 519.6°C at 760 mmHg

- Flash Point : 268.1°C

These properties indicate that the compound is stable under standard laboratory conditions, which is essential for further biological testing.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with specific amines and carboxylic acids under controlled conditions. The reaction pathways often utilize various reagents to facilitate the formation of the thiophene ring and the introduction of functional groups.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has shown activity against various Gram-positive bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Clostridium difficile | 64 µg/mL |

These results suggest that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, notably the A549 human lung adenocarcinoma cell line. The compound demonstrated significant cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 76.6 |

| 50 | 63.4 |

| 100 | 21.2 |

At a concentration of 100 µM, the compound reduced cell viability to approximately 21.2%, indicating a strong anticancer effect . The structure-dependent nature of its activity suggests that further modifications could enhance its efficacy.

Case Studies

-

Study on Antimicrobial Efficacy :

In vitro studies were conducted to evaluate the antimicrobial efficacy against pathogenic isolates. This compound was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a therapeutic agent in treating infections associated with biofilms . -

Cytotoxicity Assessment :

A comparative study assessed the cytotoxic effects of various thiophene derivatives on A549 cells. The presence of the dichloro substituent was found to significantly enhance cytotoxicity compared to non-substituted analogs, suggesting that specific substitutions on the phenyl ring can modulate biological activity .

Preparation Methods

Key Synthetic Strategies

Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is synthesized via cyclization reactions that integrate aryl substituents and functional groups into the thiophene core. Primary methods include:

- Gewald Reaction (for thiophene ring formation)

- Vilsmeier-Haack Cyclization (for aryl-substituted intermediates)

- Post-Functionalization (e.g., Suzuki coupling, esterification)

Gewald Reaction-Based Synthesis

The Gewald reaction is widely used to construct 2-aminothiophene derivatives. For this compound, the protocol involves:

Reagents :

- 3,5-Dichlorophenylacetonitrile (as the nitrile component)

- Methyl thioglycolate (as the sulfur source)

- Morpholine or triethylamine (base catalyst)

- Cyclization : React 3,5-dichlorophenylacetonitrile with methyl thioglycolate in ethanol at 60–80°C for 12–24 hours.

- Amination : Introduce the amino group via in situ reduction or direct substitution.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 46–66% | |

| Reaction Time | 12–24 hours | |

| Purification | Recrystallization (methanol) |

- Moderate yields due to competing side reactions.

- Requires stringent control of moisture and temperature.

Vilsmeier-Haack Cyclization Approach

This method is preferred for introducing aryl groups at the 5-position of the thiophene ring.

Steps :

- Formation of β-Chloro-Cinnamonitrile :

- React 3,5-dichloroacetophenone with POCl₃ and DMF at 40–60°C.

- Add hydroxylamine hydrochloride to form the oxime intermediate.

- Cyclization :

- Treat the oxime with methyl thioglycolate and sodium methoxide in methanol.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 40–60°C (Step 1), reflux (Step 2) | |

| Yield (Overall) | 66% | |

| Key Intermediate | 3-Oximino-4-methoxycarbonyltetrahydrothiophene |

- Direct incorporation of the 3,5-dichlorophenyl group.

- Scalable for industrial production.

Post-Functionalization via Suzuki Coupling

For late-stage diversification, Suzuki-Miyaura coupling introduces aryl groups to preformed thiophene cores.

- Bromination : Brominate methyl 3-aminothiophene-2-carboxylate at the 5-position using Br₂ in acetic acid.

- Cross-Coupling : React with 3,5-dichlorophenylboronic acid using Pd(PPh₃)₄ in dioxane/water.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Coupling Step) | 85–90% | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

- Enables modular synthesis of analogs.

- Requires anhydrous conditions to prevent boronic acid hydrolysis.

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Gewald Reaction | 46–66% | ≥95% | Moderate |

| Vilsmeier-Haack | 66% | ≥98% | High |

| Suzuki Coupling | 85–90% | ≥97% | Low |

- Gewald Reaction : Limited by nitrile availability and side-product formation.

- Vilsmeier-Haack : Requires handling toxic reagents (POCl₃).

- Suzuki Coupling : High catalyst costs and sensitivity to oxygen.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 7.68 (s, 2H, Ar-H), 6.42 (s, 1H, NH₂), 3.82 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).

- LC-MS : [M+H]⁺ = 316.1 m/z (C₁₃H₁₀Cl₂NO₂S).

- Melting Point : 150–151°C (pale yellowish needles).

Industrial-Scale Considerations

- Continuous Flow Systems : Reduce reaction times (e.g., 6 hours for Vilsmeier-Haack step).

- Waste Management : Neutralize POCl₃ residues with NaHCO₃ to prevent HCl gas release.

Emerging Alternatives

- Microwave-Assisted Synthesis : Reduces Gewald reaction time to 2–4 hours with comparable yields.

- Enzymatic Catalysis : Pilot studies using lipases for esterification (50% yield, 24 hours).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is typical: (i) Cyclocondensation of substituted arylacetonitriles with methyl thioglycolate to form the thiophene core, followed by (ii) selective functionalization of the amino group. Optimization includes adjusting solvent polarity (e.g., THF or DMF) and reaction time (e.g., 3 days for complete conversion, as in ). Catalytic bases like triethylamine (Et₃N) enhance nucleophilic substitution efficiency. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Assess purity (>95% threshold, as per ) using a C18 column with acetonitrile/water gradients.

- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl groups).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 331.2).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (see for analogous protocols) .

Q. What solvents and purification methods are suitable for isolating this compound?

- Methodological Answer : Use polar aprotic solvents (DMF or THF) during synthesis to stabilize intermediates. Post-reaction, isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups deactivate the aryl ring, reducing nucleophilic aromatic substitution (SNAr) rates. Steric hindrance at the 3,5-positions necessitates Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under microwave irradiation (120°C, 1 h) for efficient bond formation. Compare yields with 4-chlorophenyl analogs (e.g., ) to quantify electronic effects .

Q. What strategies mitigate contradictions in reported bioactivity data for thiophene-2-carboxylate derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Standardize in vitro testing using DMSO stock solutions (<0.1% final concentration) and include control analogs (e.g., methyl ester vs. ethyl ester derivatives, as in ) to isolate substituent effects. Validate via dose-response curves .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of homologous kinases (e.g., EGFR). Parameterize the ligand with Gaussian09 (B3LYP/6-31G* level) to optimize geometry. Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Key Considerations

- Contradiction Analysis : Conflicting spectral data (e.g., NMR shifts) may arise from tautomerism or residual solvents. Always report solvent peaks and use deuterated solvents for reproducibility .

- Advanced Synthesis : For deuterated analogs, replace H₂O with D₂O during hydrolysis and confirm deuteration via mass spec .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.